3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic compound with significant potential in scientific research. The molecular formula of this compound is , and it has a molecular weight of approximately 434.51 g/mol. This compound is characterized by its diverse functional groups, including a pyridazine ring, a sulfanyl group, and an oxadiazole ring, which contribute to its chemical reactivity and biological activity.
3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine falls under the category of organic compounds with heterocyclic structures. Its classification is based on the presence of multiple heteroatoms (nitrogen and sulfur) within its rings.
The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the oxadiazole ring through cyclization reactions of appropriate precursors. The pyridazine moiety can be synthesized using known methods for constructing heterocycles, often involving condensation reactions.
These synthetic routes require careful optimization of reaction conditions (temperature, solvents, catalysts) to maximize yield and purity.
The molecular structure features several key components:
The compound's structural formula can be represented using various notations:
InChI=1S/C23H22N4O3S/c1-4-15-5-7-16(8-6-15)18-10-12-22(26-25-18)31-14-21-24-23(27-30-21)17-9-11-19(28-2)20(13-17)29-3/h5-13H,4,14H2,1-3H3
This notation provides insight into the connectivity of atoms within the molecule.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature control, pH adjustments) to enhance selectivity and yield.
The mechanism of action for this compound can be hypothesized based on its structural features:
Experimental data from biological assays would be necessary to elucidate specific mechanisms and quantify interaction strengths (e.g., IC50 values).
The compound exhibits typical characteristics such as:
Key chemical properties include:
Relevant data can be sourced from experimental studies or computational chemistry analyses that predict behavior based on molecular dynamics simulations.
This compound holds potential applications in various fields:
CAS No.: 4682-03-5
CAS No.: 11002-90-7
CAS No.: 3562-75-2
CAS No.: 14680-51-4
CAS No.: 54061-45-9